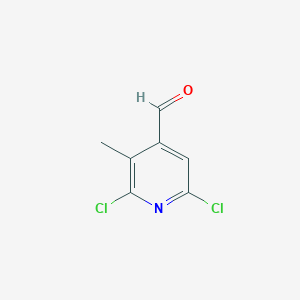
2,6-Dichloro-3-methylisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-3-methylisonicotinaldehyde is a chemical compound with the molecular formula C7H5Cl2NO It is a derivative of isonicotinaldehyde, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-methylisonicotinaldehyde typically involves the chlorination of 3-methylisonicotinaldehyde. The reaction is carried out under controlled conditions using chlorine gas as the chlorinating agent. The reaction is usually performed in the presence of a catalyst, such as phosphorus pentachloride, and under specific temperature conditions to ensure the selective chlorination at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is followed by purification steps, including distillation and recrystallization, to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-3-methylisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 2,6-Dichloro-3-methylisonicotinic acid.
Reduction: 2,6-Dichloro-3-methylisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Dichloro-3-methylisonicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-3-methylisonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dichlorobenzaldehyde
- 3-Methylisonicotinaldehyde
- 2,6-Dichloroisonicotinaldehyde
Uniqueness
2,6-Dichloro-3-methylisonicotinaldehyde is unique due to the presence of both chlorine atoms and a methyl group on the pyridine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H5Cl2NO |
|---|---|
Peso molecular |
190.02 g/mol |
Nombre IUPAC |
2,6-dichloro-3-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-5(3-11)2-6(8)10-7(4)9/h2-3H,1H3 |
Clave InChI |
LNAJDGPUVUBSON-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C=C1C=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















